3-(((Benzyloxy)carbonyl)amino)pentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

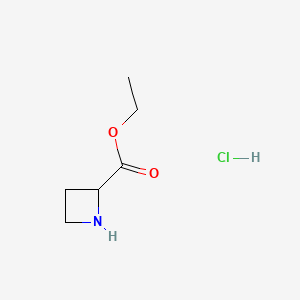

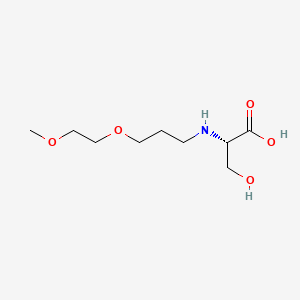

3-((Benzyloxy)carbonyl)amino)pentanoic acid (3-BCAP) is an organic compound that has been used in a variety of scientific research applications due to its unique properties. It is a derivative of alanine and is commonly referred to as 3-BCAP. It is a white, crystalline solid that is soluble in water and has a melting point of approximately 130°C. 3-BCAP has been used in biochemical and physiological studies to investigate its effects on various cellular and physiological processes.

Applications De Recherche Scientifique

Synthesis of Amides

3-(CBZ-AMINO)-PENTANOIC ACID, also known as 3-(((Benzyloxy)carbonyl)amino)pentanoic acid or 3-Cbz-aMinopentanoic acid, is used in the synthesis of amides. The compound is used in a one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines. This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .

Amino Group Protection

The compound is used as an amino protecting group in organic synthesis. The Cbz (Z) protection, which stands for Benzyloxycarbonyl, is an amino protecting group that has been discovered for a long time. The advantages of Cbz are: the preparation of reagents and the introduction of protective groups are relatively easy; its protected amino acids and peptides are easy to crystallize and are relatively stable; its protected amino acids are not easily racemized during activation; it can be selectively desorbed by a variety of mild methods .

Peptide Synthesis

3-(CBZ-AMINO)-PENTANOIC ACID is used in peptide synthesis. Alkoxy-type protecting groups can be used to protect amino acids and reduce the degree of racemization in peptide synthesis .

Drug Development

The compound is used in the development of drugs. Numerous drugs including anticancer agents, antibiotics, anesthetics, and enzyme inhibitors contain an amide bond moiety .

Preparation of Biologically Active Compounds

The compound is used in the preparation of biologically active compounds. Amide structures have been frequently found in many natural products and biologically active compounds .

Research in Organic Synthesis

The compound is used in research in organic synthesis. The direct synthesis of amides from Alloc-carbamate, Boc-carbamate, or Cbz-carbamate has not been extensively studied. Only one method has been reported and involves coupling reaction of arylboroxines and carbamates .

Propriétés

IUPAC Name |

3-(phenylmethoxycarbonylamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-2-11(8-12(15)16)14-13(17)18-9-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,14,17)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVBDPMBKPSHZGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(((Benzyloxy)carbonyl)amino)pentanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 6-chloro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B599674.png)